molecular formula C10H9N5O3S3 B2761031 Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate CAS No. 2319878-90-3

Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate

Cat. No.: B2761031
CAS No.: 2319878-90-3
M. Wt: 343.39
InChI Key: YOWLXEFPXOWKFX-UHFFFAOYSA-N
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Description

Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate: is a complex organic compound featuring a thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the reaction of appropriate hydrazine derivatives with carbon disulfide to form the thiadiazole core, followed by subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound's biological activity makes it a candidate for drug development, especially in the fields of antimicrobial and anticancer research.

Industry: Its unique properties may be exploited in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole derivatives: These compounds share a similar thiadiazole ring structure and are known for their antimicrobial and anticancer properties.

  • Thiophene derivatives: These compounds also contain a thiophene ring and are used in various pharmaceutical applications.

Properties

IUPAC Name

methyl 3-[(thiadiazole-4-carbonylamino)carbamothioylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3S3/c1-18-9(17)7-5(2-3-20-7)11-10(19)14-13-8(16)6-4-21-15-12-6/h2-4H,1H3,(H,13,16)(H2,11,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLXEFPXOWKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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